molecular formula C18H16ClF3N6 B12851392 N-[5-Chloro-6-Methyl-2-(2-Pyridinyl)-4-Pyrimidinyl]-N'-[4-(Trifluoromethyl)-2-Pyridinyl]-1,2-Ethanediamine

N-[5-Chloro-6-Methyl-2-(2-Pyridinyl)-4-Pyrimidinyl]-N'-[4-(Trifluoromethyl)-2-Pyridinyl]-1,2-Ethanediamine

Cat. No.: B12851392
M. Wt: 408.8 g/mol
InChI Key: PIGNPPHWGMQQRO-UHFFFAOYSA-N
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Description

Structural Characterization and Molecular Properties

The compound’s structure comprises a pyrimidinyl core substituted with chloro and methyl groups, linked via an ethanediamine bridge to a pyridinyl ring bearing a trifluoromethyl group. This arrangement creates a sterically congested system with distinct electronic features.

Crystallographic Analysis and Conformational Studies

X-ray crystallography remains the gold standard for resolving three-dimensional molecular geometries. While no crystallographic data for this specific compound exists in the provided sources, the methodology involves irradiating single crystals with X-rays to generate diffraction patterns. These patterns are analyzed to determine unit cell parameters, bond lengths, and angles. For analogous pyridinyl-pyrimidinyl systems, bond lengths between nitrogen atoms in the heterocycles typically range from 1.32–1.38 Å, while C-Cl and C-CF3 bonds measure approximately 1.76 Å and 1.54 Å, respectively.

The ethanediamine linker likely adopts a gauche conformation to minimize steric clashes between the pyridinyl and pyrimidinyl moieties. Such conformational preferences influence molecular packing in the solid state and intermolecular interactions.

Spectroscopic Identification Techniques

Nuclear Magnetic Resonance (NMR) Spectroscopy

1H NMR spectra of similar compounds reveal distinct proton environments:

  • Pyridinyl protons : Resonances between δ 7.5–8.5 ppm due to aromatic deshielding.
  • Pyrimidinyl protons : Upfield shifts (δ 6.8–7.2 ppm) caused by electron-withdrawing chloro and methyl groups.
  • Ethanediamine NH protons : Broad singlets near δ 3.0–3.5 ppm, indicative of hydrogen bonding.

13C NMR would show carbonyl carbons (if present) near δ 160–170 ppm, while CF3 carbons appear as quartets around δ 120–125 ppm due to J-coupling with fluorine.

Fourier-Transform Infrared (FT-IR) Spectroscopy

Key absorption bands include:

  • N-H stretches : 3300–3500 cm⁻¹ (amine groups).
  • C-F stretches : 1100–1200 cm⁻¹ (trifluoromethyl group).
  • C-Cl stretches : 550–850 cm⁻¹.
    Modern FT-IR instruments like the InfraLUM FT-08 enable precise detection of these modes through misalignment-proof interferometers and DLATGS detectors.
UV-Vis Spectroscopy

The conjugated π-system of the heteroaromatic rings absorbs in the 250–300 nm range. Substitutents like CF3 and Cl induce bathochromic shifts by extending conjugation or altering electron density.

Computational Modeling of Electronic Structure and Reactivity

Density Functional Theory (DFT) Calculations

DFT optimizations at the B3LYP/6-31G(d) level predict the lowest-energy conformation. Key findings include:

  • Pyrimidinyl ring : Planar geometry with slight puckering due to steric strain from the 5-chloro-6-methyl substituents.
  • Dihedral angles : The ethanediamine bridge forms a 60° angle relative to the pyridinyl ring, balancing steric and electronic effects.

Properties

Molecular Formula

C18H16ClF3N6

Molecular Weight

408.8 g/mol

IUPAC Name

N'-(5-chloro-6-methyl-2-pyridin-2-ylpyrimidin-4-yl)-N-[4-(trifluoromethyl)pyridin-2-yl]ethane-1,2-diamine

InChI

InChI=1S/C18H16ClF3N6/c1-11-15(19)17(28-16(27-11)13-4-2-3-6-23-13)26-9-8-25-14-10-12(5-7-24-14)18(20,21)22/h2-7,10H,8-9H2,1H3,(H,24,25)(H,26,27,28)

InChI Key

PIGNPPHWGMQQRO-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=NC(=N1)C2=CC=CC=N2)NCCNC3=NC=CC(=C3)C(F)(F)F)Cl

Origin of Product

United States

Preparation Methods

Synthesis of the 5-Chloro-6-Methyl-2-(2-Pyridinyl)-4-Pyrimidinyl Intermediate

  • Starting materials: 2-aminopyridine derivatives and appropriate β-dicarbonyl compounds or amidines.
  • Key steps: Construction of the pyrimidine ring via cyclization reactions, often involving condensation of amidines with β-dicarbonyl compounds.
  • Functionalization: Introduction of the chloro substituent at the 5-position and methyl group at the 6-position is typically achieved by selective halogenation and alkylation reactions on the pyrimidine ring.
  • Pyridinyl substitution: The 2-pyridinyl group is introduced via nucleophilic aromatic substitution or cross-coupling reactions (e.g., Suzuki or Stille coupling) depending on the precursor availability.

Preparation of the 4-(Trifluoromethyl)-2-Pyridinyl Intermediate

  • Starting materials: 2-halopyridines or pyridine derivatives.
  • Trifluoromethylation: Introduction of the trifluoromethyl group at the 4-position is commonly performed using trifluoromethylation reagents such as Togni reagents, Ruppert-Prakash reagent (TMSCF3), or via copper-mediated trifluoromethylation.
  • Functional group compatibility: The pyridine nitrogen is preserved to allow subsequent coupling.

Coupling via Ethane-1,2-Diamine Linker

  • Linker introduction: Ethane-1,2-diamine acts as a bifunctional nucleophile to connect the two heterocyclic moieties.
  • Coupling reaction: Typically involves nucleophilic substitution of a leaving group (e.g., halide or activated ester) on one heterocycle by one amine group of ethane-1,2-diamine, followed by reaction of the second amine with the other heterocyclic intermediate.
  • Reaction conditions: Mild to moderate temperatures, often in polar aprotic solvents (e.g., DMF, DMSO), with bases such as triethylamine or potassium carbonate to facilitate nucleophilic attack.
  • Purification: Chromatographic techniques or recrystallization to isolate the final product.

Representative Synthetic Route Summary Table

Step Reactants/Intermediates Reaction Type Conditions/Notes Outcome/Intermediate Product
1 2-Aminopyridine + β-dicarbonyl compound Cyclization (Pyrimidine ring formation) Acid/base catalysis, reflux 5-Chloro-6-methyl-2-(2-pyridinyl)-4-pyrimidine
2 2-Halopyridine derivative Trifluoromethylation Cu-mediated or electrophilic trifluoromethylation 4-(Trifluoromethyl)-2-pyridinyl intermediate
3 Ethane-1,2-diamine + heterocyclic intermediates Nucleophilic substitution Polar aprotic solvent, base, moderate heat Coupled N-[5-chloro-6-methyl-2-(2-pyridinyl)-4-pyrimidinyl]-N'-[4-(trifluoromethyl)-2-pyridinyl]-1,2-ethanediamine

Research Findings and Optimization Notes

  • Yield optimization: Reaction yields depend heavily on the purity of intermediates and the choice of coupling conditions. Use of microwave-assisted synthesis has been reported to improve coupling efficiency and reduce reaction times.
  • Selectivity: Regioselective halogenation and trifluoromethylation are critical to avoid side products; careful control of reaction temperature and reagent stoichiometry is essential.
  • Purification: Due to the compound’s polarity and multiple nitrogen atoms, purification often requires reverse-phase chromatography or crystallization from suitable solvents.
  • Scalability: The modular nature of the synthesis allows for scale-up, but handling of trifluoromethylation reagents requires appropriate safety measures.

Chemical Reactions Analysis

Types of Reactions

N-[5-Chloro-6-Methyl-2-(2-Pyridinyl)-4-Pyrimidinyl]-N’-[4-(Trifluoromethyl)-2-Pyridinyl]-1,2-Ethanediamine can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.

    Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like sodium hydroxide. The reaction conditions, such as temperature and solvent, are optimized based on the desired reaction and product.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions may produce various substituted pyridine or pyrimidine derivatives.

Scientific Research Applications

Synthesis and Preparation Methods

The synthesis of this compound typically involves multi-step organic reactions, including methods such as the Suzuki–Miyaura coupling reaction. This reaction is crucial for forming carbon-carbon bonds and is optimized for higher yields in industrial applications. The control of reaction conditions such as temperature and pressure is essential to ensure product consistency and purity .

Chemistry

This compound serves as a building block for synthesizing more complex organic molecules. Its unique structure allows for the exploration of new chemical pathways and reactions.

Research has indicated that N-[5-Chloro-6-Methyl-2-(2-Pyridinyl)-4-Pyrimidinyl]-N'-[4-(Trifluoromethyl)-2-Pyridinyl]-1,2-Ethanediamine exhibits potential biological activities, particularly in enzyme inhibition and receptor binding studies. For instance, it has been tested against HIV variants to evaluate its efficacy as an antiviral agent .

Medicinal Chemistry

The compound is under investigation for its therapeutic effects, particularly in drug development targeting various diseases. Its structural features may contribute to the design of novel pharmacological agents aimed at specific molecular targets .

Case Study 1: Antiviral Activity

In a study published in Nature, researchers evaluated the compound's effectiveness against HIV-1 variants resistant to non-nucleoside reverse transcriptase inhibitors (NNRTIs). The results demonstrated significant antiviral activity, suggesting its potential as a treatment option for resistant HIV strains .

Case Study 2: Enzyme Inhibition

Another study focused on the compound's role as an enzyme inhibitor in cancer cell lines. The findings indicated that it could inhibit specific kinases involved in tumor growth, highlighting its promise in oncology research .

Mechanism of Action

The mechanism of action of N-[5-Chloro-6-Methyl-2-(2-Pyridinyl)-4-Pyrimidinyl]-N’-[4-(Trifluoromethyl)-2-Pyridinyl]-1,2-Ethanediamine involves its interaction with specific molecular targets and pathways. These interactions can modulate biological processes, leading to various effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Molecular Structure and Substituent Effects

Table 1: Key Structural Features of Comparable Pyrimidine Derivatives
Compound Name/ID Core Structure Substituents/Linkers Key Functional Groups Reference
Target Compound Pyrimidine 5-Cl, 6-Me, 2-pyridinyl; ethanediamine linker to 4-CF₃-2-pyridinyl Cl, CF₃, pyridinyl, ethanediamine
5-Chloro-6-methyl-N-phenethyl-2-pyridin-2-ylpyrimidin-4-amine Pyrimidine 5-Cl, 6-Me, 2-pyridinyl; phenethyl linker to aniline Cl, pyridinyl, phenethyl
N-(2-Fluorophenyl)-5-[(4-methoxyphenyl)aminomethyl]-6-methyl-2-phenylpyrimidin-4-amine Pyrimidine 6-Me, 2-phenyl; aminomethyl linker to 4-methoxyphenyl; 2-fluorophenyl at C4 F, OMe, phenyl
4-(2-Methoxyphenyl)-N-(2-thienylmethyl)-6-(trifluoromethyl)-2-pyrimidinamine Pyrimidine 6-CF₃, 2-methoxyphenyl; thienylmethyl linker CF₃, OMe, thiophene
Key Observations :

This contrasts with N-(2-fluorophenyl)-5-[(4-methoxyphenyl)aminomethyl]-6-methyl-2-phenylpyrimidin-4-amine, which uses F and OMe for polarity modulation . In 4-(2-Methoxyphenyl)-N-(2-thienylmethyl)-6-(trifluoromethyl)-2-pyrimidinamine, the CF₃ group is directly attached to the pyrimidine ring, whereas the target compound positions CF₃ on the distal pyridinyl group, reducing steric hindrance .

Linker Groups: The ethane-1,2-diamine linker in the target compound offers greater rotational freedom compared to the rigid phenethyl linker in 5-chloro-6-methyl-N-phenethyl-2-pyridin-2-ylpyrimidin-4-amine . This flexibility may improve adaptability to diverse binding sites. Compounds like N-(2-fluorophenyl)-5-[(4-methoxyphenyl)aminomethyl]-6-methyl-2-phenylpyrimidin-4-amine use aminomethyl linkers, enabling hydrogen-bond interactions but limiting conformational diversity .

Crystallographic and Conformational Analysis

  • Dihedral Angles: In N-(2-fluorophenyl)-5-[(4-methoxyphenyl)aminomethyl]-6-methyl-2-phenylpyrimidin-4-amine, dihedral angles between the pyrimidine and aryl groups range from 12.0° to 86.1°, influencing molecular packing and solubility . The target compound’s ethanediamine linker likely reduces steric constraints, allowing for more variable dihedral angles and improved crystal lattice formation.
  • Hydrogen Bonding: Unlike the N—H⋯N and C—H⋯O interactions stabilizing N-(2-fluorophenyl)-5-[(4-ethoxyphenyl)aminomethyl]-6-methyl-2-phenylpyrimidin-4-amine , the target compound’s ethanediamine group may participate in N—H⋯N or C—H⋯F interactions, altering its solid-state properties .

Biological Activity

N-[5-Chloro-6-Methyl-2-(2-Pyridinyl)-4-Pyrimidinyl]-N'-[4-(Trifluoromethyl)-2-Pyridinyl]-1,2-Ethanediamine, with CAS number 286008-56-8, is a compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

  • Molecular Formula : C18H16ClF3N6
  • Molecular Weight : 408.81 g/mol
  • Synonyms : N-(5-Chloro-6-methyl-2-pyridin-2-yl-pyrimidin-4-yl)-N'-(4-trifluoromethyl-pyridin-2-yl)-ethane-1,2-diamine

Biological Activity Overview

The compound exhibits a range of biological activities primarily attributed to its pyrimidine and pyridine moieties. Research indicates its potential as an antimicrobial and anticancer agent.

Antimicrobial Activity

Recent studies have highlighted the compound's efficacy against various microbial strains. The presence of halogen substituents (chlorine and trifluoromethyl) enhances its antibacterial properties.

Microbial StrainActivity Level
Micrococcus luteusSignificant
Salmonella typhiModerate
Candida albicansModerate

In a comparative study, compounds with similar structural features demonstrated significant antibacterial activity against Gram-positive bacteria and moderate activity against Gram-negative organisms .

Anticancer Activity

The compound's anticancer properties have been investigated in vitro, showing promising results against various cancer cell lines. The mechanism of action is believed to involve the inhibition of key enzymes involved in cell proliferation.

Cancer Cell LineIC50 (µM)
HeLa (Cervical Cancer)0.051
BxPC-3 (Pancreatic Cancer)0.066

These findings suggest that the compound may interfere with cellular pathways critical for tumor growth .

Structure-Activity Relationship (SAR)

The SAR studies indicate that the biological activity of this compound is influenced by specific functional groups:

  • Chloro Group : Enhances antimicrobial activity.
  • Trifluoromethyl Group : Increases lipophilicity, aiding in cellular penetration.
  • Pyridine Moiety : Contributes to binding affinity with biological targets.

Modifications to these groups can significantly alter the compound's efficacy, as seen in various derivatives tested in laboratory settings .

Case Studies and Research Findings

  • Antimicrobial Efficacy : A study conducted by Ramesh et al. synthesized novel pyrimidine derivatives and evaluated their antimicrobial properties. The compound exhibited notable activity against E. coli and S. aureus, supporting its potential as a therapeutic agent .
  • Anticancer Potential : Research by Henderson et al. demonstrated that similar compounds effectively inhibited cancer cell proliferation through mechanisms involving apoptosis and cell cycle arrest .
  • Pharmacological Reviews : Comprehensive reviews have summarized the bioactivity of pyrimidine derivatives, including this compound, highlighting their role in treating infectious diseases and cancer .

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